2-Methoxycarbonyloxanilic acid amide

Description

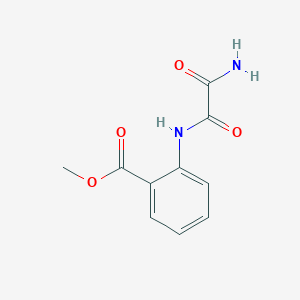

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(oxamoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-10(15)6-4-2-3-5-7(6)12-9(14)8(11)13/h2-5H,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWJWOYQVVZAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Structural and Conformational Elucidation

Spectroscopic Characterization Techniques for Complex Organic Molecules

Spectroscopic techniques are indispensable tools for probing the molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce structural features, from the connectivity of atoms to their spatial arrangement. For a molecule with the complexity of 2-Methoxycarbonyloxanilic acid amide, a combination of several spectroscopic methods is typically required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The ¹H NMR spectrum of a compound like this compound would be expected to show distinct signals for the aromatic protons, the amide N-H proton, and the protons of the methoxycarbonyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The amide proton signal is often broad and its chemical shift can be highly variable depending on the solvent and concentration, but it generally appears in the range of δ 7.5-8.5 ppm. uni.lu The methyl protons of the methoxycarbonyl group would appear as a sharp singlet in the upfield region, typically around δ 3.7-3.9 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the amide and ester groups (typically in the δ 160-180 ppm region), the aromatic carbons (δ 110-150 ppm), and the methoxy (B1213986) carbon (around δ 50-60 ppm).

Due to hindered rotation around the amide bond, it is possible to observe two distinct sets of signals for some nuclei in both ¹H and ¹³C NMR spectra, representing the presence of rotational isomers (rotamers). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on typical chemical shift values for the functional groups present.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 7.0 - 8.5 | 110 - 140 |

| Amide NH | 7.5 - 8.5 (broad) | - |

| Methoxy CH₃ | ~3.8 | ~52 |

| Aromatic C-N | - | ~140 |

| Aromatic C-C=O | - | ~120 |

| Ester C=O | - | ~165 |

| Amide C=O | - | ~163 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would be instrumental in assigning the signals of the protons on the aromatic ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

Lanthanide-Induced Shift (LIS) studies are a specialized NMR technique used to gain insight into the three-dimensional structure of molecules in solution. This method involves the addition of a paramagnetic lanthanide salt, which acts as a shift reagent. The lanthanide ion coordinates to a Lewis basic site in the molecule, such as a carbonyl oxygen, and induces significant changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. By analyzing these shifts, it is possible to deduce the conformation of the molecule around the coordination site. For a molecule like this compound, LIS studies could help to determine the preferred orientation of the methoxycarbonyl and amide groups relative to the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular bonds or functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present:

N-H Stretch: A sharp to moderately broad band in the region of 3500-3170 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. uni.lu

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretching bands would be expected. The ester carbonyl stretch typically appears around 1735 cm⁻¹, while the amide carbonyl (Amide I band) is generally found at a lower frequency, around 1690-1650 cm⁻¹, due to resonance. uni.luachemblock.com

N-H Bend (Amide II band): A strong absorption band between 1570 and 1515 cm⁻¹ is characteristic of the N-H bending vibration in secondary amides. nih.gov

C-O Stretch: The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. achemblock.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Two-dimensional IR (2D IR) spectroscopy can also be employed to study the coupling between different vibrational modes, such as the Amide I and Amide II bands, which can provide further insights into the secondary structure and conformational dynamics. chemicalbook.com

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound Note: This table is predictive and based on typical IR absorption ranges for the functional groups present.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3500 - 3170 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (Methoxy) | Stretch | 3000 - 2850 | Medium-Weak |

| Ester C=O | Stretch | ~1735 | Strong |

| Amide C=O | Amide I band | 1690 - 1650 | Strong |

| Amide N-H | Amide II band (bend) | 1570 - 1515 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O | Stretch | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and, through analysis of its fragmentation pattern, to deduce its structure.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn allows for the calculation of its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) are common methods for generating ions. The resulting molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is often characteristic of the compound's structure.

For the structural analog, Methyl 2-((2-methoxy-2-oxoethyl)amino)-2-oxoacetate (DMOG), ESI-MS/MS data shows a precursor ion [M+H]⁺ at m/z 176.0553. nih.gov This ion fragments to produce product ions at m/z 144 and 116.1. nih.gov The loss of 32 Da (176 -> 144) likely corresponds to the loss of methanol (B129727) (CH₃OH), and the subsequent loss of 28 Da (144 -> 116) corresponds to the loss of carbon monoxide (CO). This type of fragmentation is characteristic of esters and amides.

Table 3: Mass Spectrometry Data for the Analog Methyl 2-((2-methoxy-2-oxoethyl)amino)-2-oxoacetate (DMOG) nih.gov

| Ion | m/z (experimental) | Proposed Identity |

| [M+H]⁺ | 176.0553 | Protonated molecule |

| [M+H - CH₃OH]⁺ | 144 | Loss of methanol |

| [M+H - CH₃OH - CO]⁺ | 116.1 | Subsequent loss of carbon monoxide |

By analogy, the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns involving the loss of the methoxy group (·OCH₃), the methoxycarbonyl group (·COOCH₃), and other characteristic cleavages of the amide and ester functionalities.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials. It provides definitive information about the spatial arrangement of atoms within a crystal lattice, offering insights into molecular structure and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed map of electron density can be generated. From this map, the exact positions of individual atoms, bond lengths, bond angles, and torsional angles of this compound can be established.

This technique is crucial for revealing the molecule's conformation and the supramolecular assembly in the solid state, which is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. For amide-containing compounds, SC-XRD can elucidate specific hydrogen-bonding motifs, which can significantly influence physical properties. mdpi.comsemanticscholar.org While the structure of this compound is achiral and thus has no absolute configuration to be determined, SC-XRD provides an unambiguous depiction of its solid-state architecture.

A typical output from an SC-XRD analysis would include the following crystallographic parameters:

| Parameter | Hypothetical Value for this compound | Description |

| Chemical Formula | C10H10N2O4 | The elemental composition of the molecule. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | Describes the symmetry elements present within the crystal's unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° | The dimensions of the basic repeating unit of the crystal lattice. |

| Z Value | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.45 g/cm³ | The theoretical density of the crystal based on its structure and volume. |

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which may exhibit different physicochemical properties such as solubility and stability. americanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is the primary analytical tool for identifying and quantifying these polymorphic forms. rigaku.comresearchgate.net

In a PXRD analysis, a sample of finely powdered material is irradiated with X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as its fingerprint. For this compound, PXRD would be used to:

Identify the specific crystalline form present in a bulk sample by comparing its pattern to a reference pattern obtained from a known form. rigaku.com

Detect the presence of trace amounts of other polymorphic impurities. rigaku.com

Monitor for any phase transformations that might occur due to factors like temperature, humidity, or pressure. rigaku.com

The table below illustrates a hypothetical comparison of PXRD data for two distinct polymorphic forms of the compound.

| Characteristic Peaks (2θ) - Form A | Relative Intensity | Characteristic Peaks (2θ) - Form B | Relative Intensity |

| 8.5° | High | 9.2° | Medium |

| 12.3° | Medium | 11.5° | High |

| 15.8° | High | 16.1° | Low |

| 21.0° | Low | 22.4° | High |

| 25.1° | Medium | 26.8° | Medium |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying stereochemistry. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

However, the molecular structure of this compound is achiral; it does not possess any stereocenters and is superimposable on its mirror image. Consequently, it does not exist as enantiomers and is optically inactive. Therefore, chiroptical spectroscopy methods like CD and ORD are not applicable for its stereochemical analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential technique for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A typical analysis involves injecting a solution of the sample into a high-pressure stream of liquid (the mobile phase), which then passes through a column packed with a solid adsorbent (the stationary phase).

For this compound, a reversed-phase HPLC method would likely be employed. This method is suitable for routine quality control, allowing for the accurate quantification of the main compound and the detection of any synthesis-related impurities or degradation products. nih.gov A validated HPLC method demonstrates high linearity, precision, and accuracy. nih.gov

A hypothetical set of parameters for an HPLC method is detailed below.

| Parameter | Example Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | The stationary phase where separation occurs based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | The solvent that carries the sample through the column; a gradient allows for efficient elution of components with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and the efficiency of the separation. nih.gov |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |

| Detection | UV-Vis at 254 nm | Detects the compound as it elutes from the column based on its UV absorbance. |

| Limit of Detection (LOD) | 0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net For many amide compounds, direct analysis by GC can be challenging due to their polarity and potential for thermal instability. nih.gov Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form, such as a trimethylsilyl (B98337) (TMS) derivative. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC is often coupled with a Mass Spectrometer (MS) for definitive identification of the eluting peaks. nih.gov

The table below outlines potential conditions for a GC-MS analysis of a derivatized form of this compound.

| Parameter | Example Condition | Purpose |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility and thermal stability of the analyte. |

| Column | Capillary column (e.g., Rxi-624sil MS, 60m x 0.32mm) | Provides the surface for separation based on boiling point and polarity. google.com |

| Carrier Gas | Helium at 1.2 mL/min | The inert mobile phase that carries the vaporized sample through the column. google.com |

| Temperature Program | Initial 50°C, hold 2 min, ramp at 20°C/min to 280°C, hold 2 min | A controlled temperature gradient to ensure separation of different components. google.com |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies the compound based on its mass-to-charge ratio. |

Reactivity Profiles and Mechanistic Investigations of 2 Methoxycarbonyloxanilic Acid Amide

Reactions Involving the Amide Moiety

The amide group in 2-methoxycarbonyloxanilic acid amide is a relatively stable functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.gov However, it can undergo a variety of reactions under specific conditions.

Amide hydrolysis typically requires more forcing conditions than the hydrolysis of other carboxylic acid derivatives. psu.edumdpi.com The stability of the amide bond is crucial in many biological systems. psu.edunih.gov

Acid-Catalyzed Hydrolysis:

Base-Promoted Hydrolysis:

In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the amide can be hydrolyzed through nucleophilic acyl substitution. youtube.com The hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate. nih.govyoutube.com Elimination of the amine anion, a poor leaving group, is typically the rate-determining step and is driven forward by an irreversible acid-base reaction between the carboxylic acid and the amine. youtube.com This reaction generally requires heating to proceed at a reasonable rate. researchgate.net The products are the corresponding carboxylate salt and ammonia (B1221849). chemspider.comresearchgate.net

| Hydrolysis Condition | Reactants | Major Products | General Observations |

| Acidic | This compound, H₂O, H⁺ | 2-Methoxycarbonyl oxanilic acid, NH₄⁺ | Requires heating; reaction is essentially irreversible. psu.eduyoutube.comlibretexts.org |

| Basic | This compound, OH⁻ | Salt of 2-methoxycarbonyl oxanilic acid, NH₃ | Requires heating; reaction goes to completion. psu.eduresearchgate.net |

Amidation involves the formation of an amide bond, while transamidation is the exchange of the amino group of an amide with another amine.

Amidation:

While the amide moiety of this compound is already formed, understanding its synthesis provides insight into its reactivity. Amides are commonly synthesized from more reactive carboxylic acid derivatives like acid chlorides or esters. The reaction of an acid chloride with an amine is a highly efficient method for amide formation. evitachem.comnih.gov The direct reaction of a carboxylic acid with an amine is also possible but often requires high temperatures or the use of coupling agents to activate the carboxylic acid.

Transamidation:

Transamidation reactions of primary amides are generally challenging due to the stability of the amide bond and require catalysts or harsh reaction conditions. Metal catalysts, such as those based on iron(III), can facilitate this transformation. Studies on related compounds, such as maleamic acids, have shown that reversible transamidation can occur, driven by the relative nucleophilicity and basicity of the amines involved. For this compound, a primary amide, transamidation would likely require activation of the amide bond, for instance, through the use of a Lewis acid catalyst.

Reduction:

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). psu.edunih.gov This reaction is a versatile method for synthesizing primary, secondary, and tertiary amines. nih.gov The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the carbonyl oxygen as a metal-alkoxide complex, to form an iminium ion intermediate which is then further reduced to the amine. nih.gov The net result is the conversion of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). psu.edu

Oxidation:

The direct oxidation of the amide group in this compound is not a common transformation under standard laboratory conditions. The amide functionality is generally resistant to oxidation.

Reactions Involving the Ester Moiety

The methyl ester group in this compound is more reactive towards nucleophilic acyl substitution than the amide group.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, reaction with an alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester and methanol (B129727). This process is generally an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Ester Hydrolysis:

Similar to the amide, the ester group can be hydrolyzed under both acidic and basic conditions.

Acid-Catalyzed Ester Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. chemspider.comresearchgate.net Heating the ester with water in the presence of a strong acid catalyst yields the carboxylic acid and methanol.

Base-Promoted Ester Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. chemspider.comresearchgate.net This process typically gives high yields of the carboxylate salt and methanol.

| Reaction | Reactants | Major Products | General Conditions |

| Transesterification | This compound, R'OH | 2-(R'-oxycarbonyl)oxanilic acid amide, CH₃OH | Acid or base catalysis, often with excess R'OH. |

| Acid Hydrolysis | This compound, H₂O, H⁺ | Oxanilic acid amide, CH₃OH | Reversible, requires heating. chemspider.com |

| Saponification | This compound, OH⁻ | Salt of oxanilic acid amide, CH₃OH | Irreversible, goes to completion. nih.govchemspider.com |

The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles. evitachem.com

Nucleophilic Addition:

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the ester carbonyl. This typically results in the addition of two equivalents of the nucleophile to form a tertiary alcohol after an aqueous workup. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the nucleophile.

Condensation Reactions:

Condensation reactions, such as the Claisen condensation, involve the reaction of an ester with a strong base to form a β-keto ester. For this compound, this would require a suitable enolizable proton, which is not present on the carbon adjacent to the ester carbonyl. Therefore, a standard Claisen condensation is not expected. However, the ester can participate in condensation reactions with other enolates.

It is important to note that in many of these reactions, the relative reactivity of the amide and ester groups will determine the outcome. Generally, the ester is more susceptible to nucleophilic attack than the amide. Therefore, selective reaction at the ester moiety is often possible under milder conditions, while reactions involving the amide require more vigorous conditions. For instance, in a study involving ethyl oxamate (B1226882), a close structural analog, reactions with anthranilic acid derivatives showed reactivity at either the amide or the ester group depending on the reaction conditions and the nature of the leaving group.

Reactivity at the Oxalic Acid Core

The oxalic acid core of this compound features two adjacent carbonyl groups, rendering them susceptible to nucleophilic attack. The reactivity of this core is influenced by the electronic effects of the attached methoxycarbonyl and amide functionalities. Reactions at this core can lead to hydrolysis, amidation, or cyclization, depending on the conditions employed.

Under hydrolytic conditions, either acidic or basic, the amide and ester linkages are potential sites for cleavage. youtube.comyoutube.commasterorganicchemistry.comyoutube.com The relative rates of hydrolysis of the amide versus the ester depend on the specific conditions. Generally, amide hydrolysis requires more forcing conditions, such as prolonged heating with strong acids or bases, compared to ester hydrolysis. masterorganicchemistry.com The acid-catalyzed hydrolysis typically begins with the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. youtube.comyoutube.com In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon. youtube.com

The reactivity of the oxalic acid core is also evident in reactions with other nucleophiles. For instance, studies on similar oxamate structures, such as ethyl oxamate, have shown that reactions with amines can occur at either the amide or the ester group, leading to transamidation or amidation products, respectively. researchgate.net The specific outcome is influenced by the nature of the amine and the reaction conditions.

Intramolecular reactions are also a key feature of the reactivity of the oxalic acid core. The proximity of the N-methoxycarbonyl group and the amide can facilitate cyclization reactions under certain conditions. Studies on related N-hydroxy and N-methoxy amides have demonstrated their propensity to undergo cyclization to form heterocyclic systems. researchgate.net For this compound, base-mediated cyclization could potentially lead to the formation of five- or six-membered heterocyclic rings.

A summary of the expected reactivity at the oxalic acid core is presented in Table 1.

Table 1: Predicted Reactivity at the Oxalic Acid Core of this compound

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | Oxalic acid, Methanol, Amine | Cleavage of both amide and ester linkages is possible under harsh conditions. youtube.comyoutube.commasterorganicchemistry.com |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), heat | Oxalate (B1200264) salt, Methanol, Amine | The carboxylate formed under basic conditions is resistant to further nucleophilic attack. youtube.com |

| Amidation | Amines | Transamidation or new amide formation | The site of attack (amide vs. ester carbonyl) will depend on the nucleophilicity of the amine and steric factors. researchgate.net |

| Cyclization | Base | Heterocyclic compounds (e.g., imidazolidinediones) | Intramolecular reaction facilitated by the proximity of the reactive groups. researchgate.net |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in reactions involving this compound is a critical consideration due to the presence of multiple reactive sites. The two carbonyl carbons of the oxalic acid core, as well as the carbonyl carbon of the methoxycarbonyl group, are all potential electrophilic centers.

In nucleophilic attack, the relative electrophilicity of these carbonyl groups will dictate the initial site of reaction. Generally, the carbonyl of the ester group is more electrophilic than the amide carbonyl due to the stronger electron-donating character of the nitrogen atom's lone pair through resonance. However, the adjacent carbonyl group in the oxalic acid core significantly influences the electronic distribution. Computational studies and experimental data on similar α-ketoamides can provide insights into this selectivity. nih.gov

A study on the reaction of ethyl oxamate with anthranilic acid derivatives demonstrated that reaction can occur at either the amide or the ester group, leading to different products. researchgate.net This highlights the competitive nature of the reactive sites within the oxalamide structure. The choice of nucleophile and reaction conditions can be tuned to favor one reaction pathway over the other.

Stereoselectivity becomes a factor in reactions that create new chiral centers. For instance, the reduction of the ketone carbonyl group in the oxalic acid core could lead to the formation of a chiral α-hydroxy amide. The stereochemical outcome of such a reaction would depend on the reducing agent used and the potential for substrate-controlled or reagent-controlled diastereoselectivity. Biocatalytic reductions of related β-keto amides using alcohol dehydrogenases have been shown to proceed with high stereoselectivity. researchgate.net While no specific stereoselective reactions of this compound have been reported, the principles of asymmetric synthesis suggest that chiral reagents or catalysts could be employed to achieve stereocontrol.

Mechanistic Postulations and Kinetic Studies of Relevant Reactions

The mechanism of acid-catalyzed hydrolysis of amides is well-documented and involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the amine. youtube.comyoutube.com The rate-determining step can vary depending on the amide structure and reaction conditions. Kinetic studies on the hydrolysis of N-substituted acetamides have shown that the reaction rates are influenced by the steric effects of the substituents. core.ac.uk

In base-catalyzed hydrolysis, the mechanism involves the direct nucleophilic addition of a hydroxide ion to the carbonyl carbon to form a tetrahedral intermediate. youtube.com The subsequent breakdown of this intermediate to form the carboxylate and amine is often the rate-limiting step.

Mechanistic investigations into the cyclization of related fumaramide (B1208544) systems have utilized computational studies to elucidate the reaction pathways. nih.gov These studies have highlighted the role of intramolecular proton transfer and the steric constraints imposed by the molecular geometry in determining the reaction outcome and stereoselectivity. nih.gov Similar computational approaches could be applied to model the cyclization reactions of this compound to predict the most likely products and transition state energies.

Kinetic studies on the transamidation of α-ketoamides have been performed to optimize reaction conditions. rsc.org These studies typically involve monitoring the reaction progress over time under various conditions of temperature, concentration, and catalyst loading to determine the rate law and activation parameters. For this compound, a kinetic analysis of its hydrolysis or aminolysis would provide valuable information on the reactivity of the different electrophilic centers and the stability of the molecule.

Although no specific kinetic data for this compound has been found, Table 2 presents a hypothetical kinetic study outline that could be employed to investigate its hydrolysis.

Table 2: Hypothetical Kinetic Study Design for the Hydrolysis of this compound

| Parameter | Experimental Approach | Data to be Obtained |

| Reaction Rate | Monitor the disappearance of the starting material or the appearance of a product over time using techniques like HPLC or NMR spectroscopy. | Rate constants (k) under different conditions (temperature, pH, reactant concentrations). |

| Reaction Order | Vary the initial concentrations of the reactants (amide, acid/base) and observe the effect on the initial reaction rate. | The order of the reaction with respect to each reactant. |

| Activation Energy | Measure the rate constant at different temperatures and use the Arrhenius equation. | Activation energy (Ea) and pre-exponential factor (A). |

| pH-Rate Profile | Determine the rate constant over a range of pH values. | Information on the specific acid or base catalysis and the reactive species involved. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict a stable molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine the most stable three-dimensional arrangement of atoms in 2-Methoxycarbonyloxanilic acid amide by finding the minimum energy geometry.

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: Provides bond lengths, bond angles, and dihedral angles. For instance, in related aromatic amides, DFT has been used to calculate these parameters with good agreement with experimental data from X-ray crystallography. researchgate.net

Electronic Properties: This includes the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netuaeu.ac.ae For example, in a study on 3-nitroanilinium hydrogen oxalate (B1200264), DFT calculations were used to determine the HOMO-LUMO energy gap, which provided insights into the compound's potential biological activity. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for a Generic Aromatic Amide (Note: This data is for illustrative purposes and does not represent "this compound")

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -850.123 | Indicator of molecular stability. |

| HOMO Energy (eV) | -6.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.22 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.41 | Measures the overall polarity of the molecule. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. While computationally more intensive than DFT, they are often used as a benchmark. For a substituted amide of pyrazine-2-carboxylic acid, Hartree-Fock calculations with a 6-31G* basis set were used to compute vibrational frequencies. researchgate.net For this compound, these methods could be employed to obtain a highly accurate reference geometry and electronic energy.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the amide and ester groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. This is achieved by systematically rotating specific bonds and calculating the energy at each step, resulting in a potential energy surface. Understanding the conformational landscape is crucial as different conformers can have different biological activities and physical properties.

Spectroscopic Property Predictions and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the calculated structure.

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in IR and Raman spectra. For a substituted amide of pyrazine-2-carboxylic acid, calculated vibrational frequencies were compared with experimental data to aid in the analysis of the spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H and ¹³C NMR can be calculated, aiding in the interpretation of experimental NMR data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or degradation pathways. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy and thus the rate of the reaction. For example, studies on the synthesis of oxazole (B20620) derivatives from amides and ketones have used computational methods to propose a reaction mechanism involving C-N and C-O bond formations. organic-chemistry.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically focus on static, single molecules in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into the dynamic nature of the molecule.

For this compound, MD simulations could be used to:

Study Conformational Dynamics: Observe how the molecule changes its shape over time in solution.

Analyze Solvation: Investigate how solvent molecules (e.g., water) arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding.

Investigate Interactions with Biomolecules: If this compound has a biological target, MD simulations can be used to study its binding to a protein, providing information on the stability of the complex and the key interacting residues. Molecular dynamics simulations have been used to study the stability and assembly of aromatic amide foldamers. nih.govacs.org

Explorations of 2 Methoxycarbonyloxanilic Acid Amide in Advanced Chemical Applications Non Clinical

Role as a Ligand in Coordination Chemistry

The presence of amide and ester functionalities allows 2-Methoxycarbonyloxanilic acid amide to act as a versatile ligand in coordination chemistry. The design of metal complexes using such ligands is a cornerstone of developing new materials and catalysts.

The synthesis of metal complexes with amide-containing ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the reaction of a metal salt, often a halide like CoCl₂·6H₂O, with the ligand in a suitable solvent such as ethanol. nih.gov The reaction mixture is often heated under reflux for several hours to facilitate the formation of the complex. nih.gov For a ligand like this compound, a similar approach would be anticipated, where the ligand is dissolved and reacted with a metal precursor.

The design of these complexes hinges on the desired geometry and coordination number of the central metal ion. biointerfaceresearch.com Amide-based ligands can be bidentate or polydentate, depending on the number and arrangement of donor atoms. mdpi.comnih.gov The synthesis strategy can be tailored to produce specific outcomes; for instance, template synthesis is used to create macrocyclic complexes where the metal ion directs the condensation of precursor molecules. nih.gov Another common method is the deprotonative complexation, where a strong base is used to deprotonate the ligand, followed by the addition of a metal precursor like Fe(hmds)₂ (hmds=hexamethyldisilazide), to form anionic amido complexes. nih.gov

Table 1: General Synthetic Approaches for Metal-Amide Complexes

| Synthesis Method | Description | Example Precursors | Ref. |

|---|---|---|---|

| Direct Reaction | The ligand is directly reacted with a metal salt in a solvent. | Ligand + Metal Halide (e.g., CoCl₂) in Ethanol | nih.gov |

| Template Synthesis | A metal ion is used to organize precursor molecules, directing their reaction to form a macrocyclic ligand around the metal. | Dicarbonyl compounds + Diamines + Metal Salt | nih.gov |

| Deprotonative Complexation | The ligand is first deprotonated with a base, then reacted with a metal complex. | Ligand + K(hmds) + Fe(hmds)₂ | nih.govresearchgate.net |

The way a ligand binds to a metal center (its binding or coordination mode) and the stability of the resulting complex are fundamental to its properties and applications.

Metal-Ligand Binding Modes: Amide-containing ligands like this compound offer several potential coordination sites. The amide group itself is a classic ambidentate ligand.

O-Coordination: The most common binding mode involves the carbonyl oxygen of the amide group coordinating to the metal center. This interaction is primarily electrostatic. libretexts.org

N-Coordination: Upon deprotonation of the amide N-H bond, the resulting anionic nitrogen atom can coordinate strongly to a metal ion. This mode is particularly favored by certain metal ions like copper(II) and nickel(II), which can lower the pKa of the amide proton sufficiently to facilitate this binding, even at moderately low pH. nih.govresearchgate.net

Chelation: As this compound possesses multiple donor sites (the amide oxygen, the ester oxygen), it can potentially act as a chelating ligand, binding to the metal ion through two or more donor atoms to form a stable ring structure. The stability of chelate complexes is enhanced by the chelate effect, an entropic advantage over coordination by monodentate ligands. biointerfaceresearch.com

Complex Stability: The stability of metal complexes is influenced by several factors:

The Chelate and Macrocyclic Effects: Complexes formed with chelating or macrocyclic ligands are thermodynamically more stable than those with analogous monodentate ligands. biointerfaceresearch.com

Hard and Soft Acid-Base (HSAB) Principle: The stability of a complex is related to the compatibility of the metal ion (Lewis acid) and the ligand's donor atoms (Lewis base). Hard acids (small, highly charged ions like Al³⁺, Cr⁶⁺) prefer to bind to hard bases (like O, F⁻, NH₃), while soft acids (large, polarizable ions like Ag⁺, Hg²⁺) prefer soft bases (like R₂S, CO). libretexts.org The oxygen donors in this compound are hard bases, suggesting they would form stable complexes with hard metal ions.

Crystal Field Stabilization Energy (CFSE): For transition metal complexes, the CFSE is a significant contributor to stability. Complexes with high CFSE, such as those of d⁶ Ir³⁺ and d⁸ Pt²⁺, tend to be both thermodynamically stable and kinetically inert. libretexts.org

Table 2: Factors Influencing Metal Complex Stability

| Factor | Principle | Relevance to Amide-Ester Ligands | Ref. |

|---|---|---|---|

| HSAB Theory | Hard acids prefer hard bases; soft acids prefer soft bases. | The O-donor atoms are hard bases, favoring coordination with hard metal ions (e.g., Fe³⁺, Cr³⁺). | libretexts.org |

| Chelate Effect | Enhanced stability of complexes with multidentate ligands due to favorable entropy. | The ligand can potentially chelate, leading to increased complex stability. | biointerfaceresearch.com |

| CFSE | Energy stabilization arising from d-orbital splitting in a ligand field. | A major factor for transition metals, influencing both thermodynamic stability and kinetic lability. | libretexts.org |

Applications in Catalysis Research

The functional groups within this compound suggest its potential utility as a component in both metal-based and metal-free catalytic systems.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Amide-functionalized ligands are of great interest for creating catalytically active MOFs. researchgate.net The amide group can serve a dual purpose: it can act as a coordinating group to build the framework and as a functional site within the pores. researchgate.net

Drawing inspiration from enzymes, researchers have developed MOFs where Lewis acidic metal sites and Lewis basic functional groups are co-localized to create synergistic catalytic activity. chemrxiv.orgchemrxiv.org For example, a MOF engineered with Zr open metal sites (Lewis acids) and pyridine (B92270) N-oxide groups (Lewis bases) showed excellent activity as a heterogeneous catalyst for amide bond formation. chemrxiv.orgchemrxiv.org A ligand like this compound could be incorporated into a MOF, where its amide group could act as a Lewis basic or hydrogen-bonding site, working in concert with the metal node to catalyze reactions. researchgate.net Such amide-functionalized MOFs have shown promise in catalyzing reactions like CO₂ fixation. researchgate.net

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metals. While amides are generally stable, recent research has demonstrated the ability to activate the typically unreactive amide C–N bond using organocatalysts. nih.gov This has opened pathways for synthesizing complex molecules like axially chiral biaryl amino acids, which are themselves powerful organocatalysts. nih.gov

A molecule like this compound could serve as a precursor or scaffold in the development of new organocatalysts. Its functional groups allow for further chemical modification to build more complex, sterically demanding, and potentially chiral structures. The development of bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base site, is a key strategy in the field. The amide and ester groups of the target compound could be chemically transformed to install such functionalities, leading to novel catalytic systems. nih.gov

Precursor in Materials Science and Supramolecular Chemistry

In materials science, molecules with multiple, distinct functional groups are valuable as precursors for creating complex architectures. This compound, with its amide and ester functionalities, is well-suited for this role. Amides derived from picolinic acid and pyridine-2,6-dicarboxylic acid, for example, have found applications as ligands for catalysis, in molecular switches, and for radionuclide extraction. nih.gov

The ability of the amide group to form strong and directional hydrogen bonds is a key feature in supramolecular chemistry. These non-covalent interactions can be used to guide the self-assembly of molecules into well-defined, higher-order structures like sheets, helices, or porous networks. The combination of hydrogen bonding capability (from the amide) and coordinative ability (from the amide and ester oxygens) makes this compound a promising candidate for constructing metal-organic supramolecular assemblies. These materials can exhibit interesting properties for gas storage, separation, or sensing. The flexible, polarizable, and strong guest-binding affinity of amide groups can lead to materials with improved properties. researchgate.net

Utility in Organic Synthesis as a Building Block or Reactive Intermediate

In organic synthesis, molecules with multiple, strategically placed functional groups are valuable as building blocks or synthons for the construction of more complex molecular architectures. This compound fits this description, offering several reactive sites that can be selectively addressed.

The concept of a synthon refers to a hypothetical unit within a target molecule that represents a potential starting reagent. cas.org this compound can be viewed as a synthon for an ortho-amino-substituted benzoic acid derivative, with the oxalamide group serving as a protected or masked form of an amine. The amide nitrogen, the ester, and the aromatic ring all present opportunities for chemical transformation.

For example, the amide N-H bonds can be deprotonated to form nucleophiles, or the amide itself could be hydrolyzed under certain conditions to reveal an amine and oxalic acid. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. The aromatic ring can undergo electrophilic substitution reactions, with the existing substituents directing the position of new functional groups.

While specific examples of the use of this compound as a reactive intermediate are not prevalent in the literature, related compounds like methyl-2-formyl benzoate (B1203000) are known to be versatile precursors in the synthesis of bioactive compounds. mdpi.com This suggests that this compound holds potential as a starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. The reactivity of the oxalamide moiety itself has been exploited in the synthesis of biologically active molecules and as ligands in coordination chemistry. cas.orgnih.gov

Structure Reactivity and Selectivity Relationships and Derivatization Studies

Systematic Modification of the Methoxycarbonyl Group and its Impact on Reactivity

The methoxycarbonyl group (-COOCH₃) is a key functional group in 2-Methoxycarbonyloxanilic acid amide, acting as an electrophilic center susceptible to nucleophilic attack. Its reactivity can be modulated by replacing the methyl group with other alkyl or aryl substituents. The primary reaction at this site is hydrolysis or transesterification.

The reactivity of the ester is largely governed by the steric hindrance around the carbonyl carbon and the electronic properties of the alkoxy group. A systematic change from a methyl to an ethyl, and then to a more hindered group like tert-butyl, is expected to decrease the rate of nucleophilic acyl substitution reactions. This is due to the increased steric bulk impeding the approach of a nucleophile to the carbonyl carbon.

Furthermore, the stability of the corresponding alkoxide leaving group plays a role. While electronically similar, the increasing size of the alkyl group can influence solvation effects, which in turn affects reaction kinetics. For instance, base-catalyzed hydrolysis (saponification) is a common reaction. The rate of this reaction is expected to follow the general trend for esters: methyl > ethyl > isopropyl > tert-butyl.

Table 1: Expected Impact of Ester Group Modification on Reactivity

| Ester Moiety | Alkyl Group | Steric Hindrance | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| Methoxycarbonyl | -CH₃ | Low | Fastest |

| Ethoxycarbonyl | -CH₂CH₃ | Moderate | Intermediate |

| tert-Butoxycarbonyl | -C(CH₃)₃ | High | Slowest |

These modifications are crucial in synthetic strategies where the ester might serve as a protecting group or a precursor for a carboxylic acid. For example, a tert-butyl ester can be selectively cleaved under acidic conditions, leaving other functional groups intact, whereas a methyl ester typically requires harsher basic or acidic conditions for hydrolysis nih.gov.

Amide Nitrogen Substituent Effects on Chemical Reactivity and Selectivity

The amide group is generally the least reactive of the carboxylic acid derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon nih.gov. However, the nature of the substituent on the amide nitrogen can significantly alter this reactivity. In the parent "this compound," this would be a hydrogen, but derivatization often involves substitution at this position.

Introducing substituents, particularly on an aromatic ring attached to the amide nitrogen (N-aryl derivatives), allows for fine-tuning of the electronic properties of the amide bond through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) on an N-aryl ring decrease the electron density on the nitrogen atom. This reduces the lone pair's ability to donate into the carbonyl (amidic resonance), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the amide bond becomes more labile and easier to hydrolyze.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density on the nitrogen. This enhances amidic resonance, further stabilizing the amide bond and making the carbonyl carbon less electrophilic and less reactive towards nucleophiles.

These electronic effects also influence the acidity of the N-H proton. EWGs increase the acidity of the amide proton, making deprotonation easier, which can be a key step in certain reactions. Conversely, EDGs decrease its acidity. Studies on N-aryl amides have shown that the reactivity and mode of activation are highly dependent on the substitution pattern nih.gov. For instance, a series of N,N'-bis-substituted oxalamide derivatives were synthesized by reacting oxalyl chloride with various substituted anilines, including those with chloro, bromo, and dimethyl groups, demonstrating the feasibility of introducing a wide range of substituents ijbbku.com.

Table 2: Influence of N-Aryl Substituents on Amide Reactivity

| Substituent (on aryl ring) | Electronic Effect | Impact on Amide N Electron Density | Expected Impact on Carbonyl Electrophilicity | Expected Impact on Hydrolysis Rate |

|---|---|---|---|---|

| -OCH₃ | Donating (Resonance) | Increase | Decrease | Decrease |

| -CH₃ | Donating (Inductive) | Increase | Decrease | Decrease |

| -H | Neutral (Reference) | - | - | - |

| -Cl | Withdrawing (Inductive) | Decrease | Increase | Increase |

| -CF₃ | Strongly Withdrawing | Decrease | Increase | Increase |

| -NO₂ | Strongly Withdrawing | Decrease | Increase | Increase |

Modifications of the Oxalic Acid Amide Backbone and Resulting Chemical Implications

The oxalic acid amide backbone (-CO-CO-NH-) is a rigid and planar structure due to the adjacent sp²-hybridized carbonyl carbons. This backbone's chemical properties can be altered by introducing substituents at the α-carbons or by modifying the amide bond itself.

Modifying the amide backbone, for example by introducing alkyl or other functional groups, can have significant chemical implications. Such substitutions can disrupt the planarity of the molecule, which in turn affects the conjugation between the two carbonyl groups and the amide nitrogen. This can lead to changes in reactivity at both carbonyl centers. For instance, substitution can sterically hinder the approach of nucleophiles to one or both carbonyl carbons, thereby directing the regioselectivity of reactions.

In the context of peptides, which are long-chain amides, backbone modification by substituting the amide N-H is a known strategy to prevent interchain hydrogen bonding. This dramatically increases the solubility of the peptide, which is a critical factor in both synthesis and handling nih.gov. A similar principle can be applied to oxanilic acid amides. Replacing the amide proton with an alkyl group (forming a secondary amide) would remove its hydrogen-bond donating ability, likely altering solubility and intermolecular interactions.

Influence of Substituent Effects on Spectroscopic Signatures

Changes in the substitution pattern of this compound derivatives are directly reflected in their spectroscopic data, providing a powerful tool for characterization and for understanding electronic effects.

NMR Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR: The chemical shift of the amide proton (N-H) is particularly informative. Electron-withdrawing substituents on an N-aryl ring will deshield this proton, causing its signal to shift downfield. Conversely, electron-donating groups will cause an upfield shift.

Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequencies (ν(C=O)) in the IR spectrum provides insight into the electronic nature of the amide and ester groups.

Amide I Band: This band, primarily due to the C=O stretch of the amide, is sensitive to substituents. EWGs on the N-aryl ring decrease resonance, giving the C=O bond more double-bond character and shifting the Amide I band to a higher wavenumber (frequency). EDGs enhance resonance, giving the C=O bond more single-bond character and shifting the band to a lower wavenumber.

Ester C=O Stretch: A similar, though typically less pronounced, effect would be observed for the ester carbonyl stretch.

Mass Spectrometry (MS): The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) can be influenced by substituents. The stability of fragments is dictated by the electronic nature of the substituents. Furthermore, "ortho effects" can occur where adjacent substituents on an aromatic ring interact during fragmentation, leading to unique fragmentation pathways that can distinguish positional isomers nih.gov. For example, the fragmentation of N,N'-bis(substituted phenyl)oxalamides has been used as a characterization tool ijbbku.com.

Table 3: Predicted Spectroscopic Shifts for N-Aryl Derivatives

| Substituent (para-position) | Electronic Effect | Predicted ¹H Shift (N-H) | Predicted ¹³C Shift (Amide C=O) | Predicted IR Frequency (Amide I) |

|---|---|---|---|---|

| -OCH₃ | EDG | Upfield (lower ppm) | Upfield (lower ppm) | Lower cm⁻¹ |

| -CH₃ | EDG | Upfield (lower ppm) | Upfield (lower ppm) | Lower cm⁻¹ |

| -Cl | EWG | Downfield (higher ppm) | Downfield (higher ppm) | Higher cm⁻¹ |

| -NO₂ | EWG | Downfield (higher ppm) | Downfield (higher ppm) | Higher cm⁻¹ |

Strategies for the Rational Design of Libraries of Related Oxanilic Acid Amides

The oxanilic acid amide scaffold is a valuable starting point for generating large collections, or libraries, of related molecules for applications such as drug discovery. Rational design strategies are employed to efficiently explore the chemical space around this core structure.

A primary strategy for library synthesis is combinatorial chemistry, often utilizing solid-phase synthesis techniques. This approach allows for the rapid and systematic creation of a multitude of derivatives. A demonstrated method involves anchoring oxalic acid to a solid support, such as a Wang resin nih.govresearchgate.net. The free carboxylic acid is then activated, typically by converting it to an acid chloride. This highly reactive resin-bound intermediate can then be treated with a diverse array of amines (R-NH₂) in a parallel fashion. Each reaction vessel contains a different amine, leading to a library of unique resin-bound oxanilic acid amides. In the final step, the desired products are cleaved from the resin, commonly using an acid like trifluoroacetic acid (TFA) nih.govnih.gov.

The key advantages of this solid-phase approach include:

Efficiency: Many reactions can be run simultaneously.

Purification: Excess reagents and byproducts are easily washed away from the resin-bound product, simplifying the purification process nih.gov.

Automation: The process is amenable to automation, allowing for the creation of very large libraries.

The "rational" aspect of the design comes from the selection of the building blocks (the amines). Instead of random selection, amines can be chosen based on computational models or structure-activity relationship (SAR) data from previous studies. For example, libraries can be designed to explore a range of properties systematically, such as:

Steric properties: Using amines with varying sizes and shapes.

Electronic properties: Incorporating amines with a spectrum of electron-donating and electron-withdrawing groups.

Pharmacophoric features: Selecting amines that contain specific functional groups known to interact with biological targets.

These focused libraries enhance the probability of identifying compounds with desired properties compared to purely random collections nih.gov.

Emerging Research Directions and Future Prospects for 2 Methoxycarbonyloxanilic Acid Amide

While direct research on 2-Methoxycarbonyloxanilic acid amide in many emerging technological and chemical fields is not extensively documented, the broader progress in amide synthesis and analysis provides a clear roadmap for future investigations. The following sections explore prospective research directions for this compound, based on current advancements in chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxycarbonyloxanilic acid amide in academic research settings?

- Methodological Answer : A robust synthesis involves coupling a Boc-protected carboxylic acid derivative with an amine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). After activation of the carboxyl group (10–15 minutes), the amine is added with triethylamine (Et₃N) as a base, followed by 6–15 hours of reaction. Post-synthesis, Boc deprotection is achieved using trifluoroacetic acid (TFA), and purification is performed via silica gel chromatography with a hexane/ethyl acetate gradient .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while Mass Spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity, especially for intermediates prone to side reactions (e.g., incomplete Boc deprotection). Safety data sheets (SDS) recommend monitoring for residual solvents like TFA or CH₂Cl₂ using GC-MS .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Store the compound at 2–8°C in a dry, inert environment to prevent hydrolysis of the methoxycarbonyl group. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing sterically hindered derivatives of this compound?

- Methodological Answer : For bulky substituents, replace EDCI/HOBt with more activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Microwave-assisted synthesis (60–100°C, 30–60 minutes) enhances reaction kinetics. Kinetic studies via in-situ IR spectroscopy can identify rate-limiting steps .

Q. What are the discrepancies in reported biological activity data for this compound derivatives, and how can they be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using reference compounds (e.g., anandamide for cannabinoid receptor studies ). Structure-Activity Relationship (SAR) studies should include orthogonal assays (e.g., in vitro binding vs. functional cellular responses) to validate target engagement .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states for hydrolysis or amide bond cleavage. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) reveal solvent effects on stability. Machine learning models trained on similar amides can prioritize synthetic routes .

Q. How do electronic effects of substituents influence the spectroscopic properties of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, carbonyl) deshield adjacent protons in ¹H NMR, while electron-donating groups (e.g., methoxy) shift UV-Vis absorption maxima. Correlate Hammett constants (σ) with spectral data to quantify substituent effects .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Follow GHS hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Avoid dust generation during weighing .

Q. How should accidental spills of this compound be managed in the laboratory?

- Methodological Answer : Evacuate the area, wear PPE, and contain spills with absorbent materials (e.g., vermiculite). Collect waste in sealed containers labeled for halogenated organics. Consult SDS Section 13 for disposal guidelines compliant with local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.